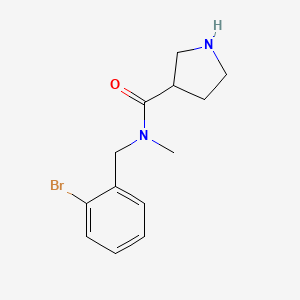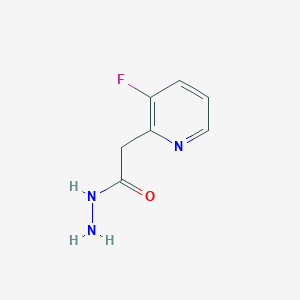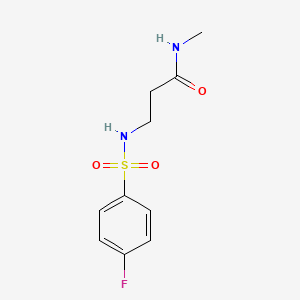
3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide is an organic compound that features a sulfonamide group attached to a fluorophenyl ring and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or chemical resistance.
作用機序
The mechanism of action of 3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the fluorophenyl ring can engage in hydrophobic interactions with the target protein, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
4-Fluorobenzenesulfonamide: Lacks the propanamide moiety but shares the sulfonamide and fluorophenyl groups.
N-Methylpropanamide: Contains the propanamide moiety but lacks the sulfonamide and fluorophenyl groups.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group but different substituents.
Uniqueness
3-((4-Fluorophenyl)sulfonamido)-N-methylpropanamide is unique due to the combination of its sulfonamide, fluorophenyl, and propanamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H13FN2O3S |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
3-[(4-fluorophenyl)sulfonylamino]-N-methylpropanamide |
InChI |
InChI=1S/C10H13FN2O3S/c1-12-10(14)6-7-13-17(15,16)9-4-2-8(11)3-5-9/h2-5,13H,6-7H2,1H3,(H,12,14) |
InChIキー |
HIJWAPBGDDQUMU-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)
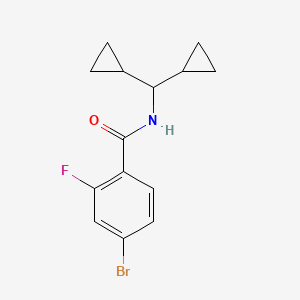
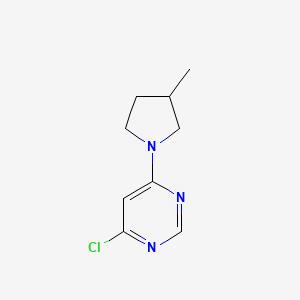
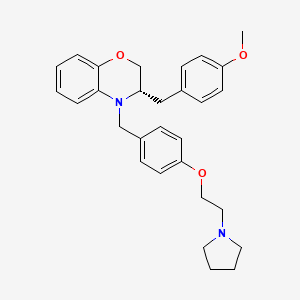
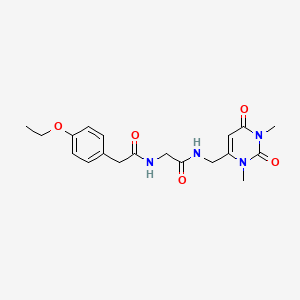
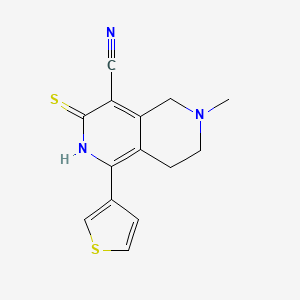
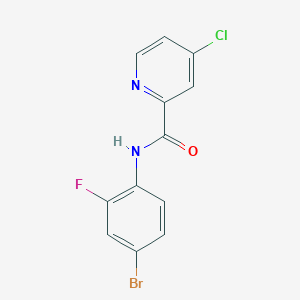
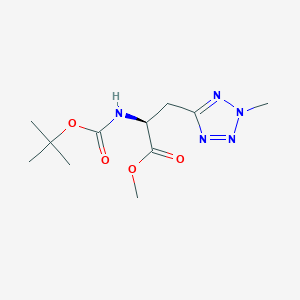
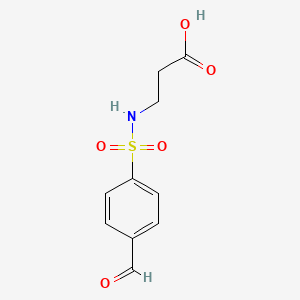
![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
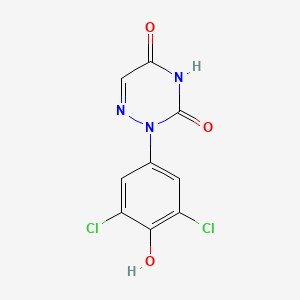
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)
